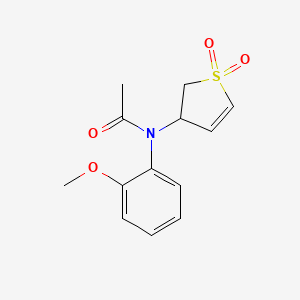

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-10(15)14(11-7-8-19(16,17)9-11)12-5-3-4-6-13(12)18-2/h3-8,11H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHHAEKBSZAURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then oxidized to introduce the dioxido group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides.

Major Products Formed:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction can lead to the formation of thioethers.

Substitution: Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its use in drug development, particularly in the treatment of various diseases.

Industry: Utilized in the production of advanced materials and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism by which N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Positional Isomers: 3-Methoxyphenyl vs. 2-Methoxyphenyl

- N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide () Molecular Formula: C₁₃H₁₅NO₄S Mass: 281.326 g/mol Key Difference: Methoxy group at the 3-position of the phenyl ring instead of 2-position.

Trifluoro-Substituted Derivatives

- N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide ()

- Modification : Incorporates a trifluoroacetyl group and 3-methylphenyl substituent.

- Impact : The electron-withdrawing trifluoro group increases electrophilicity, which could enhance interactions with biological targets or alter pharmacokinetics. The 3-methylphenyl group introduces steric bulk compared to methoxy-substituted derivatives .

Thiophene-Based Analogues

- N-(3-Acetyl-2-thienyl)acetamides ()

- Structure : Replaces the dihydrothiophen dioxide ring with a 3-acetylthiophene.

- Synthesis : Prepared via modified Gewald reactions, highlighting differences in synthetic accessibility.

- Impact : The acetyl group on thiophene may increase polarity and hydrogen-bonding capacity, influencing solubility and biological activity compared to the sulfone-containing target compound .

Pyridine-Containing Acetamides (SARS-CoV-2 Protease Inhibitors)

- 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide ()

- Biological Relevance : Pyridine-containing analogues exhibit binding affinities to viral proteases (e.g., SARS-CoV-2) via interactions with His163 and Asn142.

- Comparison : The absence of a pyridine ring in the target compound suggests divergent biological targets, though the sulfone group in the dihydrothiophen moiety may mimic pyridine’s electron-deficient character in binding interactions .

Cyanothiophene Derivatives

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () Structure: Features a cyano group on thiophene and a second thiophene ring.

Chromen-Acetamide Hybrids (FPR1 Antagonists)

- N-[6-Hexyl-3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide ()

- Structure : Integrates a chromen ring system with a 2-methoxyphenyl group.

- Biological Activity : Acts as a Formyl Peptide Receptor 1 (FPR1) antagonist.

- Comparison : The chromen core adds rigidity and planar aromaticity, contrasting with the flexible dihydrothiophen dioxide ring in the target compound. This structural divergence likely results in distinct receptor-binding profiles .

Benzothiazole Derivatives

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide () Structure: Substitutes the dihydrothiophen dioxide with a benzothiazole ring.

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity based on various research findings, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring that is dioxido-substituted, along with an acetamide functional group. Its molecular formula is , and it has a molecular weight of approximately 285.31 g/mol. The presence of the thiophene moiety is significant as it can influence the biological activity through various mechanisms.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : Starting from simple precursors such as butadiene and sulfur sources.

- Oxidation : The thiophene ring undergoes oxidation to introduce the dioxido group.

- Amidation : The oxidized thiophene is coupled with 2-methoxyphenylacetamide under controlled conditions.

Research indicates that this compound interacts with various biological targets. It has been studied for its potential as an inhibitor of specific enzymes and receptors involved in disease processes:

- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at certain GPCRs, influencing cellular signaling pathways.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes related to inflammation or cancer progression.

Case Studies

Several studies have reported on the biological effects of this compound:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Anti-inflammatory Properties : Animal models have shown that this compound can reduce inflammatory markers in tissues, suggesting a potential application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological activity profile of this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetamide | Lacks methoxy substitution | Moderate anticancer activity |

| 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide | Contains chlorine | Higher enzyme inhibition |

| N-(4-Methoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide | Different phenyl substitution | Enhanced anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.